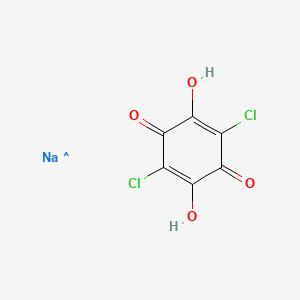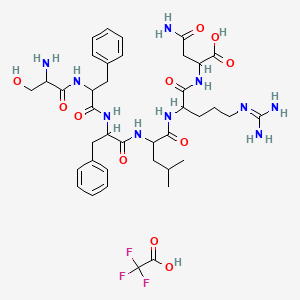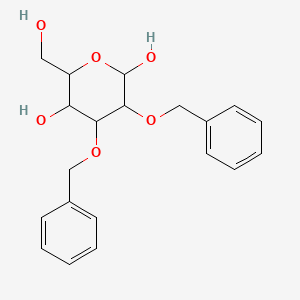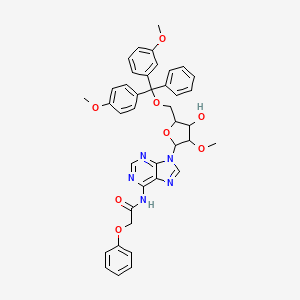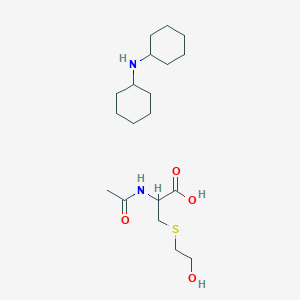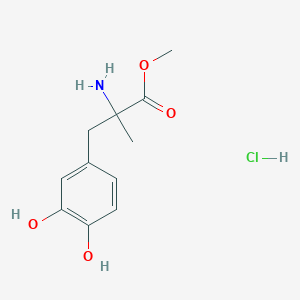
a-Methyldopa methyl ester hydrochloride salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
a-Methyldopa methyl ester hydrochloride salt: is a derivative of methyldopa, a well-known antihypertensive agent. Methyldopa is a centrally acting sympatholytic agent that works by inhibiting adrenergic neuronal outflow, leading to reduced blood pressure . The methyl ester hydrochloride salt form of a-Methyldopa is used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of a-Methyldopa methyl ester hydrochloride salt typically involves the esterification of a-Methyldopa. The process begins with the reaction of a-Methyldopa with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: : In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The final product is purified through crystallization and filtration techniques to obtain the desired purity .
化学反応の分析
Types of Reactions: : a-Methyldopa methyl ester hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products: : The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds .
科学的研究の応用
a-Methyldopa methyl ester hydrochloride salt is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly in relation to its antihypertensive properties.
Medicine: Research focuses on its potential therapeutic applications and mechanisms of action.
Industry: It is used in the development of pharmaceuticals and other chemical products
作用機序
The mechanism of action of a-Methyldopa methyl ester hydrochloride salt involves its conversion to active metabolites that act on alpha-2 adrenergic receptors. This action leads to the inhibition of adrenergic neuronal outflow, resulting in vasodilation and reduced blood pressure . The compound also inhibits the enzyme aromatic L-amino acid decarboxylase, which plays a role in the synthesis of neurotransmitters .
類似化合物との比較
Similar Compounds
Methyldopa: The parent compound, used primarily as an antihypertensive agent.
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Carbidopa: Often used in combination with L-DOPA to enhance its efficacy
Uniqueness: : a-Methyldopa methyl ester hydrochloride salt is unique due to its specific ester form, which may offer different pharmacokinetic properties compared to its parent compound, methyldopa. This uniqueness makes it valuable in research for developing new therapeutic agents and understanding the detailed mechanisms of action .
特性
IUPAC Name |
methyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,6,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIAQNHFLNCESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)-](/img/structure/B12324294.png)

![5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)
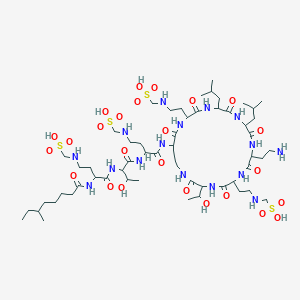
![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
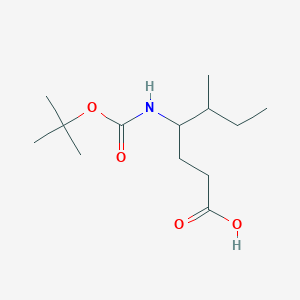
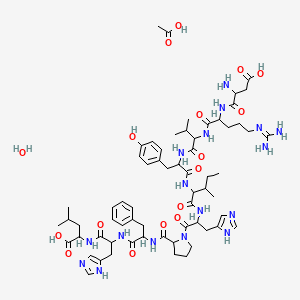
![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12324341.png)
